6-Nitro-3-pyridyl acetate
CAS No.: 15128-87-7
Cat. No.: VC20997895
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15128-87-7 |
---|---|
Molecular Formula | C7H6N2O4 |
Molecular Weight | 182.13 g/mol |
IUPAC Name | (6-nitropyridin-3-yl) acetate |
Standard InChI | InChI=1S/C7H6N2O4/c1-5(10)13-6-2-3-7(8-4-6)9(11)12/h2-4H,1H3 |
Standard InChI Key | NGLIFWZHWZNKMX-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Nitro-3-pyridyl acetate belongs to the nitropyridine class of heterocyclic compounds. Based on chemical nomenclature, this compound features:
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A pyridine ring with nitrogen at position 1
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A nitro group (-NO₂) at position 6
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An acetate group (-OCOCH₃) at position 3
The molecular formula is C₇H₆N₂O₄, with a calculated molecular weight of approximately 182.13 g/mol.
Property | Predicted Value for 6-Nitro-3-pyridyl acetate | Reference Compound: Ethyl 2-(6-nitropyridin-3-yl)acetate |
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Physical State | Solid at room temperature | Solid |
Density | ~1.3-1.4 g/cm³ | 1.3±0.0 g/cm³ |
Boiling Point | >300°C | 356.8±0.0 °C at 760 mmHg |
Solubility | Likely soluble in organic solvents; limited water solubility | Similar pattern expected |
LogP | Approximately 0.5-0.8 | 0.80 |
Chemical Reactivity
The nitro group on the pyridine ring significantly affects the compound's electronic properties:
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The electron-withdrawing nature of the nitro group reduces electron density in the pyridine ring
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The acetate group provides a site for potential hydrolysis reactions
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The combination of these functional groups creates multiple reactive sites for chemical transformations
Related Compounds and Structural Analogs
Ethyl 2-(6-nitropyridin-3-yl)acetate
Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS# 415912-99-1) shares the 6-nitropyridin-3-yl moiety but differs in having an ethyl acetate group connected via a methylene bridge to the 3-position. Its documented properties include:
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Molecular Formula: C₉H₁₀N₂O₄
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Molecular Weight: 210.187 g/mol
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Density: 1.3±0.0 g/cm³
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Boiling Point: 356.8±0.0 °C at 760 mmHg
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Flash Point: 169.6±0.0 °C
1-(6-Nitropyridin-3-yl)piperazine
Another structural analog is 1-(6-Nitropyridin-3-yl)piperazine (CAS# 775288-71-6), featuring the same 6-nitropyridin-3-yl core structure but with a piperazine ring attached at the 3-position instead of an acetate group. This compound has a molecular formula of C₉H₁₂N₄O₂ .
Synthesis Methodologies
Nitration of 3-Hydroxypyridine Derivatives
A viable synthetic pathway could involve:
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Acetylation of 3-hydroxypyridine to form 3-pyridyl acetate
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Nitration at the 6-position using a nitrating mixture (nitric acid and sulfuric acid)
From Nitropyridine Precursors
Alternative approaches might include:
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Starting with 6-nitro-3-hydroxypyridine
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Direct acetylation of the hydroxyl group using acetic anhydride or acetyl chloride
Nitration Mechanisms
The nitration step typically employs a nitrating mixture as described in patent literature:
"The precursor compound 4-chloro-2-amino pyridine is subjected to nitration using nitrating mixture (nitric acid and sulphuric acid), which results in the formation of nitropyridine compound, 4-chloro-2-amino-3-nitropyridine."
This mechanism involves electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The electron-deficient nature of pyridine makes this reaction challenging, often requiring harsh conditions or specialized techniques.
Applications and Research Significance
Pharmaceutical Applications
Nitropyridine derivatives serve as important intermediates in pharmaceutical research:
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Building blocks for active pharmaceutical ingredients
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Scaffolds for medicinal chemistry exploration
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Potential bioactive compounds with unique pharmacological profiles
Agricultural Chemistry
The structural characteristics of 6-Nitro-3-pyridyl acetate suggest potential applications in agricultural science, particularly given that related compounds have demonstrated insecticidal properties. Research indicates that "nitropyridyl-based dichloropropene ether analogues were synthesized by reacting nitro-based halopyridine" for potential insecticidal applications .
Synthetic Utility
The functional groups present in 6-Nitro-3-pyridyl acetate provide versatile handles for further chemical transformations:
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The nitro group can undergo reduction to form amino derivatives
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The acetate group can be hydrolyzed to regenerate the hydroxyl functionality
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The pyridine nitrogen provides a site for quaternization or coordination chemistry
Analytical Considerations
NMR Spectroscopy
The ¹H NMR spectrum would likely show:
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Aromatic protons of the pyridine ring (typically 7.0-9.0 ppm)
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Methyl protons of the acetate group (approximately 2.0-2.5 ppm)
IR Spectroscopy
Characteristic absorption bands would include:
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C=O stretching of the acetate group (~1750 cm⁻¹)
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NO₂ asymmetric and symmetric stretching (~1530 and ~1350 cm⁻¹)
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C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹)
Chromatographic Analysis
Suitable methods for analysis would likely include:
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High-performance liquid chromatography (HPLC)
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Gas chromatography-mass spectrometry (GC-MS)
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Thin-layer chromatography (TLC) with appropriate visualization reagents
Acid-Base Properties
pKa Considerations
The acid-base properties of 6-Nitro-3-pyridyl acetate would be influenced by both the pyridine nitrogen and the functional groups:
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The electron-withdrawing nitro group would significantly decrease the basicity of the pyridine nitrogen
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Based on related pyridine compounds, the pKa of the conjugate acid would likely be lower than unsubstituted pyridine (pKa = 5.25)
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The acetate group might undergo hydrolysis under strongly acidic or basic conditions
Compared to Standard Pyridines
Pyridine derivatives typically show the following pKa trends:
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